2,3'-二氯苯乙酮

描述

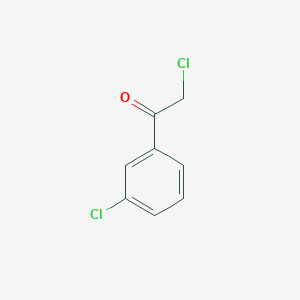

2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is a solid substance and is used as a building block in organic chemistry .

Synthesis Analysis

The synthesis of 2,3’-Dichloroacetophenone can be achieved by taking inter-amino-acetophenone as raw material. This undergoes a diazotization reaction to generate inter-acetophenone diazo-hydrochloride, or a Sandmeyer reaction to generate inter-p-acetophenone, or an alpha-chloro-reaction to generate 2,3’-dichloroacetophenone . The synthetic way is simple and the conditions are mild, with a total yield rate more than 80% .

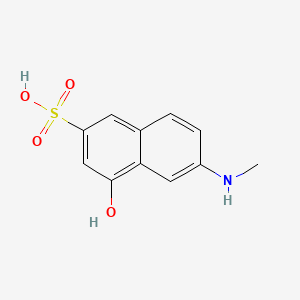

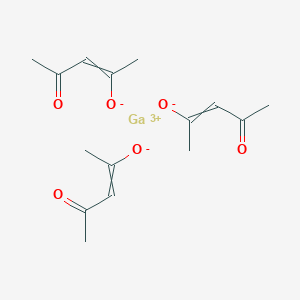

Molecular Structure Analysis

The molecular structure of 2,3’-Dichloroacetophenone consists of a benzene ring attached to an acetyl group (CH3CO-) and two chlorine atoms. The chlorine atoms are attached to the second and third carbon atoms of the benzene ring .

Physical And Chemical Properties Analysis

2,3’-Dichloroacetophenone is a solid substance . It has a molecular weight of 189.04 . The density of 2,3’-Dichloroacetophenone is 1.293 .

科学研究应用

有机合成砌块

2,3'-二氯苯乙酮: 是一种用途广泛的有机合成砌块。由于其反应性羰基可以进行各种化学反应,例如亲核加成或缩合,因此可用于构建各种复杂分子。 这种化合物在合成杂环化合物方面特别有用,而杂环化合物在许多药物中都很常见 .

医药中间体

在制药行业,2,3'-二氯苯乙酮用作活性药物成分 (API) 合成的中间体。 其二氯基团使其成为具有潜在抗菌和抗真菌特性的化合物的宝贵前体 .

材料科学

这种化学品在材料科学中有着应用,尤其是在聚合物材料的开发中。 将其加入聚合物链中可以提高材料的热稳定性和机械性能,使其适用于高性能应用 .

分析化学

2,3'-二氯苯乙酮: 可用作各种分析化学技术中的标准品或参考化合物,包括气相色谱法和质谱法。 其独特的谱学性质允许对复杂混合物中类似化合物进行准确识别和定量 .

农药研究

该化合物的二氯部分在农药合成中具有优势。 它用于制造杀虫剂和除草剂,这些杀虫剂和除草剂在较低浓度下更有效,在保持农业生产力的同时减少了对环境的影响 .

催化剂开发

研究人员利用2,3'-二氯苯乙酮设计新型催化剂。 这些催化剂可以促进各种化学反应,包括氧化和还原过程,这些过程在工业化学中至关重要 .

化学教育

由于其反应性和反应的简单性,2,3'-二氯苯乙酮常用于教育环境中。 它为教授有机化学和反应机理中的关键概念提供了实践示例 .

环境化学

最后,这种化合物在环境化学研究中发挥着作用。 科学家研究其降解途径和环境归宿,以了解类似有机污染物的影响并开发更好的废物处理方法 .

安全和危害

作用机制

Target of Action

Similar compounds such as 2,2-dichloroacetophenone have been reported to inhibit enzymes like pyruvate dehydrogenase kinase-1 (pdk1) .

Mode of Action

It’s known that dichloroacetophenones can act as inhibitors of certain enzymes . They may interact with the active sites of these enzymes, preventing them from catalyzing their respective reactions.

Biochemical Pathways

Similar compounds have been shown to affect pathways involving enzymes like pdk1 . Inhibition of such enzymes can disrupt the normal metabolic processes within the cell.

Pharmacokinetics

They may undergo metabolic transformations, potentially leading to the formation of active metabolites or inactive compounds that are eventually excreted .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain types of cells

属性

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVSYIYUADCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073432 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21886-56-6 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

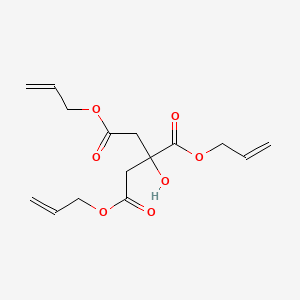

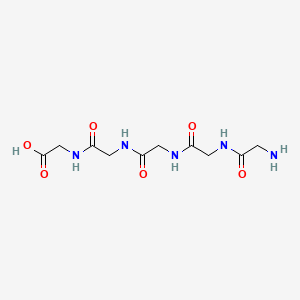

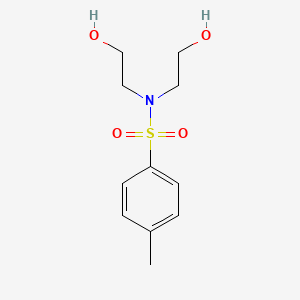

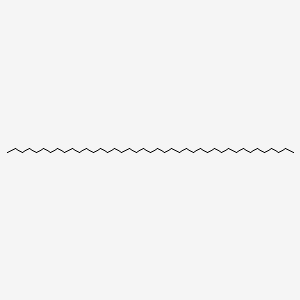

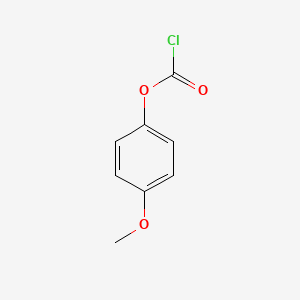

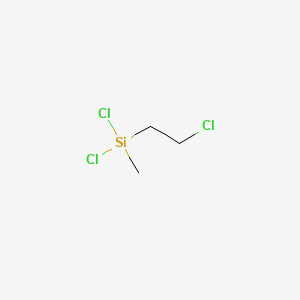

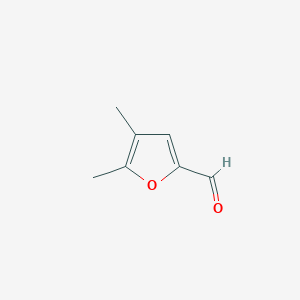

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)